Regioisomeric Product Selectivity in Carboxonium-Ion Cyclization: Target Isomer as the Dominant Product Under Defined Conditions
The acid-catalyzed cyclization of cyclic acetals produces a mixture of tetrahydrodimethylbenzofuran regioisomers. The 3,5-dimethyl isomer is obtained as the predominant product under specific proton-mediated conditions, while the 3,6-isomer (menthofuran) and 3,4-isomer are formed as minor byproducts . This synthetic study provides direct experimental evidence that the target regioisomer is a distinct chemical entity with its own formation pathway, separable from the 3,6- and 3,4-isomers.
| Evidence Dimension | Isomer distribution in cyclization reaction |
|---|---|
| Target Compound Data | Racemic 3,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran obtained as the major product |
| Comparator Or Baseline | 3,6-dimethyl isomer (menthofuran) and 3,4-dimethyl isomer obtained as minor coproducts |
| Quantified Difference | Target is the dominant regioisomer; 3,6- and 3,4-isomers are present as a mixture of lower abundance |
| Conditions | Acid-catalyzed cyclization of cyclic acetals (carboxonium-ion reaction) |
Why This Matters
Purchasers who require a single regioisomer for structure–activity studies must verify CAS 51605-49-3, because generic synthesis routes may yield mixed isomers unless controlled to favor the 3,5-product.
- [1] Schmidt, U.; Werner, J. Carboxonium-Ionen-Reaktionen cyclischer Acetale, VII Synthese von rac-4,5,6,7-Tetrahydro-3,5-dimethyl-1-benzofuran sowie eines Gemisches seiner 3,4- und 3,6-Dimethylisomeren. European Journal of Organic Chemistry, 1982. https://core.ac.uk/works/102032786/ View Source
